3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde
Description
Properties
IUPAC Name |
3-iodoimidazo[1,2-a]pyridine-8-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-7-4-10-8-6(5-12)2-1-3-11(7)8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBINQJYNDOMPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)C=O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101251718 | |
| Record name | 3-Iodoimidazo[1,2-a]pyridine-8-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-00-6 | |
| Record name | 3-Iodoimidazo[1,2-a]pyridine-8-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodoimidazo[1,2-a]pyridine-8-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde typically involves the iodination of imidazo[1,2-A]pyridine derivatives followed by formylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 3rd position. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Nucleophilic Additions
The aldehyde undergoes nucleophilic attack with amines or alcohols to form imines or acetals, respectively. For example:
| Reagent | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Morpholine | Schiff base derivative | 78 | EtOH, 60°C, 6h | |
| Ethylene glycol | Cyclic acetal | 85 | Toluene, p-TsOH |
Oxidation and Reduction
-
Oxidation : Converts the aldehyde to a carboxylic acid using KMnO₄ or CrO₃ (yields 70–92%) .
-
Reduction : NaBH₄ reduces the aldehyde to a primary alcohol (yield 89%) .
Condensation Reactions
The aldehyde participates in Knoevenagel condensations with active methylene compounds:
| Partner Reagent | Product | Catalyst | Yield (%) |
|---|---|---|---|
| Malononitrile | 8-Cyanovinyl derivative | Piperidine | 82 |
| Ethyl acetoacetate | α,β-Unsaturated ketone | None | 75 |
Cross-Coupling Reactions
The C3-iodo group undergoes palladium-catalyzed couplings:
| Reaction Type | Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| Suzuki coupling | Phenylboronic acid | 3-Aryl derivative | 88 | Pd(PPh₃)₄, K₂CO₃, DMF |
| Sonogashira coupling | Phenylacetylene | 3-Alkynyl derivative | 76 | CuI, PdCl₂(PPh₃)₂, Et₃N |
Halogen Exchange
Iodine can be replaced with other halogens under radical conditions:
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| NBS | 3-Bromo derivative | 68 | AIBN, CCl₄, reflux |
| Cl₂ | 3-Chloro derivative | 72 | UV light, CH₂Cl₂ |
Dual Functionalization Strategies
Simultaneous modification of both reactive sites has been achieved:
-
Sequential Suzuki coupling + Knoevenagel condensation : Produces bifunctionalized derivatives (yields 60–78%) .
-
One-pot iodination/oxidation : Uses I₂/TBHP systems to introduce iodine while oxidizing a precursor alcohol to the aldehyde (yield 83%) .
Stability and Handling Considerations
Scientific Research Applications
3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde involves its interaction with various molecular targets. The iodine atom and the aldehyde group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Key Differences :
- Reactivity : Iodo derivatives exhibit higher reactivity in metal-catalyzed reactions compared to bromo or chloro analogs due to weaker C–I bonds .
- Steric and Electronic Effects : Bromine’s smaller atomic radius reduces steric hindrance, while iodine’s polarizability enhances charge transfer in photophysical applications .
Functional Group Variants
Key Differences :
- Solubility : Hydroxy and aldehyde groups improve aqueous solubility, whereas trifluoromethyl and alkyl substituents enhance lipid solubility .
- Synthetic Utility : Aldehydes (e.g., 3-Iodo-8-CHO) are more reactive in condensations than ester or hydroxylated derivatives .
Positional Isomers
Biological Activity
Overview
3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde is a heterocyclic compound notable for its diverse biological activities. As a derivative of imidazo[1,2-A]pyridine, it possesses unique structural features that enhance its reactivity and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and its relevance in drug development.
Structural Characteristics
The compound is characterized by an iodine atom at the 3-position and an aldehyde group at the 8-position of the imidazo[1,2-A]pyridine core. This structure contributes to its electrophilic properties and allows for further functionalization.
This compound interacts with various biological targets through several mechanisms:
- Electrophilic Reactions : The iodine atom enhances electrophilicity, making the compound more reactive towards nucleophiles.
- Radical Reactions : It can undergo radical reactions for direct functionalization, including transition metal catalysis and metal-free oxidation.
- Biochemical Pathways : The compound has been shown to influence multiple biochemical pathways, particularly those related to cancer and infectious diseases.
Biological Activity
Research has demonstrated that this compound exhibits a wide range of biological activities:
Anticancer Activity
Studies indicate significant anticancer properties:
- Cytotoxicity : The compound has displayed cytotoxic effects against various cancer cell lines. For instance, in HeLa cells, it showed half-maximal inhibitory concentration (IC50) values indicating potent activity ( ).
- Mechanisms : Its ability to inhibit geranylgeranylation has been linked to reduced cell viability in cancer models ( ).
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity:
- Bacterial Inhibition : Preliminary studies suggest it possesses antibacterial properties, making it a candidate for developing new antibiotics ().
- Antiviral Potential : Research on related imidazo[1,2-A]pyridine derivatives indicates promising antiviral activity against several viruses ( ).
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound has shown:
- Anti-inflammatory Effects : Its derivatives have been associated with anti-inflammatory activities.
- Anticonvulsant and Analgesic Properties : Some studies have highlighted its potential in treating neurological disorders ( ).
Comparative Analysis with Similar Compounds
The unique structural features of this compound set it apart from other compounds in the imidazo[1,2-a]pyridine family. A comparison table is provided below:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Iodine at position 3; aldehyde at position 8 | Anticancer, Antimicrobial |
| 3-Bromo-imidazo[1,2-A]pyridine-8-carbaldehyde | Bromine instead of iodine | Moderate anticancer effects |
| Imidazo[1,2-A]pyridine | No halogen or aldehyde substituents | Broad biological activity |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Anticancer Activity : A recent study evaluated its effects on cervical carcinoma cells (HeLa), demonstrating significant cytotoxicity with IC50 values below 150 µM for several derivatives ( ).
- Antimicrobial Testing : In vitro tests have shown that this compound can inhibit growth in various bacterial strains ( ).
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3-Iodo-imidazo[1,2-a]pyridine-8-carbaldehyde?
- Methodological Answer : A solid-phase synthesis method is widely used, starting with polymer-bound 2-aminonicotinate treated with α-haloketones to form the imidazo[1,2-a]pyridine core. Subsequent iodination at the 3-position is achieved using iodine or iodine monochloride under controlled conditions to ensure regioselectivity . For the 8-carbaldehyde functionalization, oxidation of a methyl group or direct formylation via Vilsmeier-Haack reaction can be employed, with purification via column chromatography .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, with characteristic shifts for the aldehyde group (~9.8–10.2 ppm in 1H NMR, ~190–200 ppm in 13C NMR) and iodinated aromatic protons .
- IR Spectroscopy : Confirms the aldehyde C=O stretch (~1700 cm⁻¹) .
- HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H]+ for C₈H₆IN₂O: calculated 272.9504, observed 272.9508) .
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 3-iodo group enables Suzuki-Miyaura or Ullmann couplings for introducing aryl/heteroaryl groups. Optimize conditions using Pd(PPh₃)₄ (2–5 mol%) in DMF/H₂O at 80–100°C, with K₂CO₃ as base. Monitor regioselectivity via TLC and LC-MS to avoid dehalogenation side reactions .
Advanced Research Questions
Q. How can researchers address low yields during iodination at the 3-position?
- Methodological Answer : Low yields often stem from competing halogenation at alternative positions. Use in situ generated ICl in acetic acid at 0°C to enhance regioselectivity . Alternatively, employ directing groups (e.g., amides) to steer iodination to the 3-position. Validate via X-ray crystallography or NOE NMR to confirm substitution patterns .
Q. What strategies resolve contradictions in biological activity data for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Discrepancies may arise from impurities or isomerization. Conduct:
- HPLC-PDA/MS Purity Checks : Ensure >95% purity.
- Solubility Optimization : Use DMSO/PBS mixtures to avoid aggregation in bioassays.
- SAR Studies : Systematically vary substituents (e.g., replace iodine with bromine) to isolate electronic vs. steric effects on target binding .
Q. How to design derivatives for enhanced pharmacokinetic properties?
- Methodological Answer :
- LogP Optimization : Introduce polar groups (e.g., -OH, -NH₂) at the 8-carbaldehyde position to reduce hydrophobicity while maintaining target affinity.
- Metabolic Stability : Replace labile iodine with trifluoromethyl groups to resist oxidative metabolism .
- In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with cytochrome P450 enzymes .
Q. What advanced characterization methods validate non-covalent interactions in crystal structures?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
